REACTION_CXSMILES
|
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Cl:21]N1C(=O)CCC1=O>C(Cl)(Cl)Cl.ClS(O)(=O)=O.C1C(=C(C#N)C#N)C=CC(=C(C#N)C#N)C=1>[Cl:21][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:1]([OH:20])=[O:19]
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
catalyst
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0.04 g
|
Type
|
catalyst
|
Smiles
|
C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50 ml 3-neck round bottom flask fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
thermometer, and magnetic stirrer were placed
|
Type
|
CUSTOM
|
Details
|
The flask was placed in a heating bath
|
Type
|
CUSTOM
|
Details
|
set at 150° C
|
Type
|
TEMPERATURE
|
Details
|
during heating
|
Type
|
CUSTOM
|
Details
|
a homogeneous liquid phase was formed
|
Type
|
CUSTOM
|
Details
|
a sudden exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
WASH
|
Details
|
the resulting solution was washed thoroughly with dilute aqueous sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
removal of the chloroform
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)O)CCCCCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |